n-Ethyl-n-phenylglycine
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Overview
Description
n-Ethyl-n-phenylglycine is an organic compound that belongs to the class of glycine derivatives. It is characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atom of the glycine molecule. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Ethyl-n-phenylglycine can be synthesized through several methods. One common method involves the Strecker synthesis, which includes the reaction of formaldehyde, hydrogen cyanide, and aniline to form the amino nitrile, which is then hydrolyzed to yield the carboxylic acid . Another method involves the reductive amination of phenylglyoxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-n-phenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo substitution reactions where the ethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted glycine derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
n-Ethyl-n-phenylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of amino acid metabolism and protein synthesis.
Industry: This compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which n-Ethyl-n-phenylglycine exerts its effects involves its interaction with various molecular targets and pathways. It can act as a co-initiator in radical photopolymerization, where it undergoes photo-induced electron transfer to generate radical species that initiate polymerization reactions . The compound’s structure allows it to participate in hydrogen-abstraction reactions, leading to the formation of sterically hindered radicals .
Comparison with Similar Compounds
Similar Compounds
n-Phenylglycine: Similar in structure but lacks the ethyl group.
n-Methyl-n-phenylglycine: Contains a methyl group instead of an ethyl group.
n-Benzyl-n-phenylglycine: Contains a benzyl group instead of an ethyl group.
Uniqueness
n-Ethyl-n-phenylglycine is unique due to the presence of both ethyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific steric and electronic characteristics .
Properties
CAS No. |
65209-97-4 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(N-ethylanilino)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-11(8-10(12)13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) |
InChI Key |
GMDJMLOOHULQEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
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